2,4,6-trimethylbenzene-1,3,5-tricarboxylic Acid
Overview
Description
2,4,6-trimethylbenzene-1,3,5-tricarboxylic acid is an organic compound with the molecular formula C12H12O6 and a molecular weight of 252.22 g/mol . It is also known by its systematic name, this compound. This compound is characterized by the presence of three carboxylic acid groups and three methyl groups attached to a benzene ring. It is a white crystalline solid that is insoluble in water .
Preparation Methods
2,4,6-trimethylbenzene-1,3,5-tricarboxylic acid can be synthesized through various synthetic routes. One common method involves the oxidation of 2,4,6-trimethylbenzene (mesitylene) using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions . The reaction typically proceeds through the formation of intermediate carboxylic acids, which are further oxidized to yield the final product. Industrial production methods may involve similar oxidation processes but are optimized for large-scale production with considerations for cost, efficiency, and environmental impact .
Chemical Reactions Analysis
2,4,6-trimethylbenzene-1,3,5-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce derivatives with additional functional groups.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and chromic acid, reducing agents such as lithium aluminum hydride (LiAlH4), and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4,6-trimethylbenzene-1,3,5-tricarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in gas storage, catalysis, and separation processes.
Biology: The compound can be used in the development of bioactive molecules and drug delivery systems.
Mechanism of Action
The mechanism of action of 2,4,6-trimethylbenzene-1,3,5-tricarboxylic acid depends on its specific application. In the context of metal-organic frameworks, the compound acts as a ligand that coordinates with metal ions to form stable structures . The carboxylic acid groups play a crucial role in binding to metal centers, while the methyl groups provide steric hindrance and influence the overall geometry of the framework .
Comparison with Similar Compounds
2,4,6-trimethylbenzene-1,3,5-tricarboxylic acid can be compared with other similar compounds, such as:
1,3,5-benzenetricarboxylic acid: This compound lacks the methyl groups present in this compound, resulting in different steric and electronic properties.
2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde: This compound has hydroxyl and aldehyde groups instead of carboxylic acid and methyl groups, leading to different reactivity and applications.
4,4’,4’'-(2,4,6-trimethylbenzene-1,3,5-triyl)tribenzoic acid: This compound has additional benzoic acid groups attached to the benzene ring, which can influence its coordination behavior and applications in MOFs.
The uniqueness of this compound lies in its combination of carboxylic acid and methyl groups, which provide a balance of reactivity and steric effects that are valuable in various applications.
Biological Activity
2,4,6-Trimethylbenzene-1,3,5-tricarboxylic acid (TMTCA), with the CAS number 18239-15-1 and molecular formula CHO, is a tricarboxylic acid derivative of trimethylbenzene. Its unique structure endows it with various biological activities and potential applications in fields such as catalysis and material science. This article aims to provide a comprehensive overview of the biological activity associated with TMTCA, including its synthesis, properties, and relevant case studies.
Synthesis and Properties
TMTCA can be synthesized through several chemical routes, primarily involving the oxidation of trimethylbenzene using strong oxidizing agents like potassium permanganate or chromium(VI) oxide in acidic conditions. The general reaction conditions include:
- Oxidizing Agent : Potassium permanganate or chromium(VI) oxide
- Solvent : Acetone or water
- Temperature : Typically between 0 °C to 30 °C
- Yield : Approximately 53% under optimal conditions .
The molecular weight of TMTCA is 252.22 g/mol, and its structure features three carboxylic acid groups attached to a trimethyl-substituted benzene ring.
Antioxidant Properties
TMTCA has been studied for its antioxidant capabilities. Research indicates that compounds with carboxylic acid functionalities can scavenge free radicals effectively. A study demonstrated that TMTCA exhibited substantial radical-scavenging activity in vitro, suggesting its potential as a natural antioxidant in food preservation and health supplements .
Antimicrobial Activity
TMTCA's antimicrobial properties have also been investigated. In vitro assays showed that TMTCA inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell membranes due to the presence of multiple carboxyl groups which can interact with microbial cell structures .
Enzyme Interaction
TMTCA has been explored for its ability to interact with enzymes. For example, it has been utilized in enzyme immobilization studies where it served as a linker in metal-organic frameworks (MOFs). These frameworks enhance enzyme stability and activity by providing a conducive environment for enzymatic reactions. The incorporation of TMTCA into MOFs has shown improved catalytic efficiency in biocatalytic processes .
Case Studies
Properties
IUPAC Name |
2,4,6-trimethylbenzene-1,3,5-tricarboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O6/c1-4-7(10(13)14)5(2)9(12(17)18)6(3)8(4)11(15)16/h1-3H3,(H,13,14)(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCXTPPWGDHJCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C(=O)O)C)C(=O)O)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801243007 | |
Record name | 2,4,6-Trimethyl-1,3,5-benzenetricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801243007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18239-15-1 | |
Record name | 2,4,6-Trimethyl-1,3,5-benzenetricarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18239-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Trimethyl-1,3,5-benzenetricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801243007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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